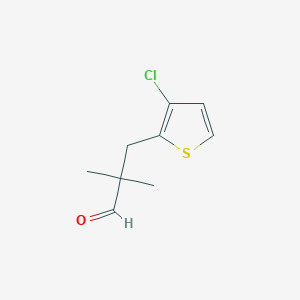
3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a chlorine atom at the 3-position of the thiophene ring and a dimethylpropanal group makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal can be achieved through various synthetic routes. One common method involves the condensation of 3-chlorothiophene-2-carbaldehyde with 2,2-dimethylpropanal under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, and palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid.
Reduction: 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Chlorothiophene-2-carbaldehyde: Lacks the dimethylpropanal group but shares the thiophene and chlorine moieties.
2,2-Dimethylpropanal: Lacks the thiophene ring but contains the dimethylpropanal group.
Thiophene-2-carbaldehyde: Lacks the chlorine atom and dimethylpropanal group but contains the thiophene ring.
Uniqueness
3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal is unique due to the combination of the thiophene ring, chlorine atom, and dimethylpropanal group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C9H11ClOS |
|---|---|
Molecular Weight |
202.70 g/mol |
IUPAC Name |
3-(3-chlorothiophen-2-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C9H11ClOS/c1-9(2,6-11)5-8-7(10)3-4-12-8/h3-4,6H,5H2,1-2H3 |
InChI Key |
HEBYMIKRFHJEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CS1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13301420.png)
![Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B13301425.png)

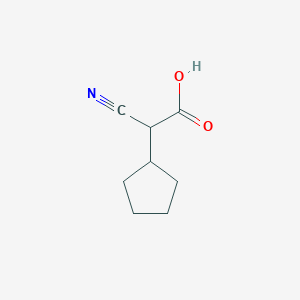
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B13301449.png)


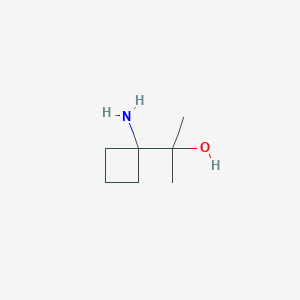
![(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine](/img/structure/B13301468.png)
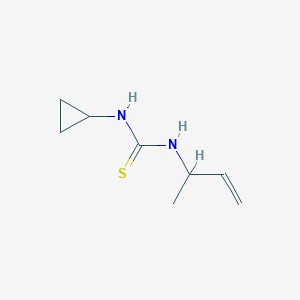
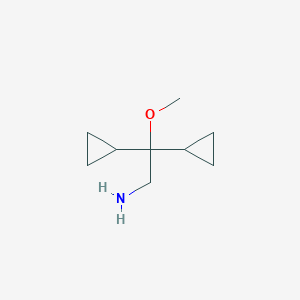
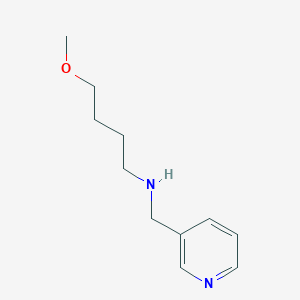
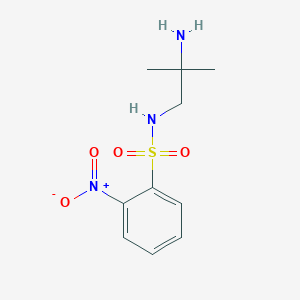
![2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13301510.png)
